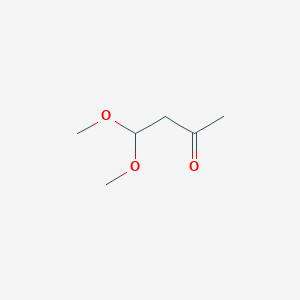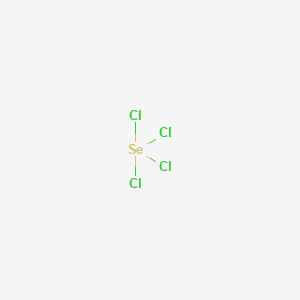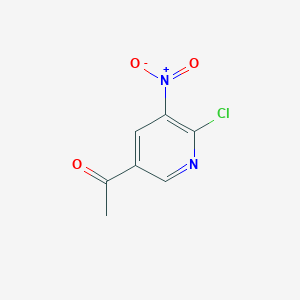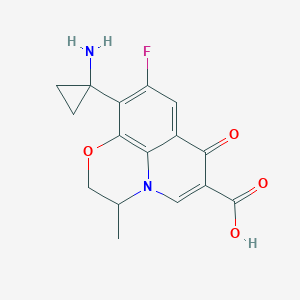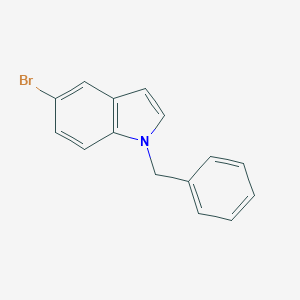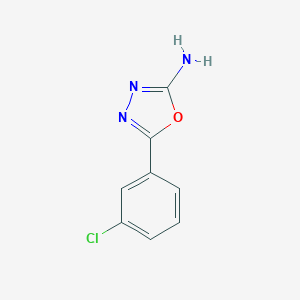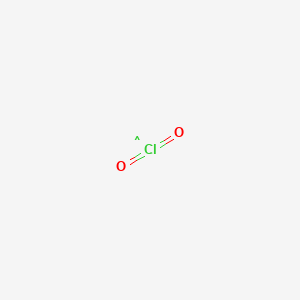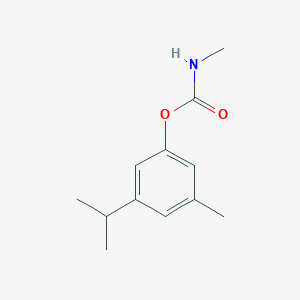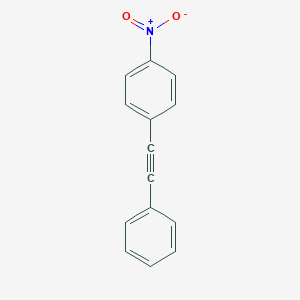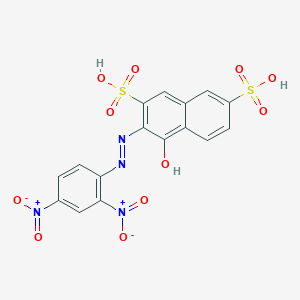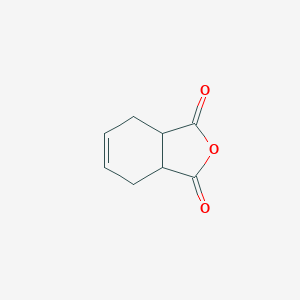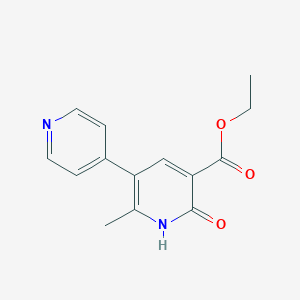
ethyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate is a compound that appears to be related to various pyridine derivatives with potential biological activities. The papers provided discuss the synthesis, molecular structure, and chemical reactions of similar pyridine derivatives, which can offer insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves the reaction of various starting materials such as ethyl esters, cyanoacetamide, and different nucleophiles to form complex structures with potential pharmacological activities . For example, ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates were prepared from reactions starting with 2,6-dihydroxy-3-cyano-4-methyl pyridine, highlighting the versatility of pyridine derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with single-crystal X-ray diffraction being used to determine the crystal structure of some compounds . The crystal structure analysis provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's properties and potential interactions with biological targets.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions with O- and N-nucleophiles, leading to the formation of different products with potential biological activities . The reactivity of these compounds can be influenced by the substituents on the pyridine ring, which can affect the compound's overall chemical behavior and its interaction with biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as their thermal behavior, solubility, and reactivity, are influenced by their molecular structure . For instance, the presence of substituents like tert-butyl or ethyl groups can affect the compound's stability and reactivity. The supramolecular aggregation of these compounds through various interactions like C-H...O, C-H...F, and C-H...π also plays a significant role in their properties .
Case Studies
Some pyridine derivatives have been studied for their pharmacological activities, such as their potential as antimitotic agents, cardiotonic agents, and for their anti-inflammatory, analgesic, and hypotensive activities . These studies provide valuable case examples of how the chemical properties of pyridine derivatives can translate into biological effects, which can be leveraged for therapeutic purposes.
科学研究应用
Chemical Variability and Properties
The chemistry of heterocyclic compounds, such as those containing pyridine rings, is characterized by a wide range of properties and potential applications. These compounds serve as ligands in complex formation, exhibiting diverse spectroscopic, structural, magnetic, and biological activities. Their variability offers a platform for designing new materials and exploring unknown analogues with potential scientific and industrial applications (Boča, Jameson, & Linert, 2011).
Food Toxicants and Formation Mechanisms
Research into the formation and fate of processing-related food toxicants, such as PhIP, highlights the role of heterocyclic compounds in food chemistry. The understanding of how these compounds form during food processing and their potential health impacts is crucial. This knowledge aids in developing strategies to mitigate exposure to harmful compounds in the diet (Zamora & Hidalgo, 2015).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of organic compounds, including those with ether functionalities similar to the compound , are critical for assessing their impact on ecosystems and human health. Studies have identified microorganisms capable of degrading such compounds, elucidating pathways that could inform bioremediation strategies and environmental risk assessments (Thornton et al., 2020).
Medicinal Applications
Heterocyclic compounds, including pyridine derivatives, play a significant role in medicinal chemistry, offering a broad spectrum of biological activities. Their structural diversity allows for the development of novel therapeutics with specific target profiles, addressing various health conditions and diseases. This underscores the importance of such compounds in drug discovery and development processes (Altaf et al., 2015).
属性
IUPAC Name |
ethyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)12-8-11(9(2)16-13(12)17)10-4-6-15-7-5-10/h4-8H,3H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNIRPVTJYMWGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)C)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

